molecular formula C16H19NO5S B8803149 Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate CAS No. 35978-32-6

Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate

Cat. No.: B8803149
CAS No.: 35978-32-6
M. Wt: 337.4 g/mol
InChI Key: RVZLFQWKEAQNFT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C16H19NO5S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

35978-32-6

Molecular Formula

C16H19NO5S

Molecular Weight

337.4 g/mol

IUPAC Name

ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C16H19NO5S/c1-5-22-16(18)13-10(8-23-15(13)17)9-6-11(19-2)14(21-4)12(7-9)20-3/h6-8H,5,17H2,1-4H3

InChI Key

RVZLFQWKEAQNFT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C(=C2)OC)OC)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (5 mmol), and 1-(3,4,5-trimethoxyphenyl)ethanone (5 mmol) are dissolved in toluene (5 mL). Morpholine (5 mmol) is added followed by activated molecular sieves (4A). The reaction is stirred at 80° C. for 12 hours. The reaction is cooled to room temperature, filtered and concentrated. The residue is taken up in toluene (5 mL), ethanol (5 mL) and sulfur is added (0.16 g; 5 mmol). The reaction mixture is heated with mixing at 70° C. for 12 hours. The reaction is cooled to room temperature and the solvents are evaporated. The residue is purified by HPLC to provide ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate. Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)thiophene-3-carboxylate (5 mmol) is treated with 4-methylbenzoyl chloride (5 mmol) in THF (10 mL). The reaction is stirred at room temperature for 10 hours. The reaction is diluted with 1N NaOH (10 mL) and ethyl acetate (15 mL). The layers are separated, the organic layer is dried with anhydrous sodium sulfate, filtered and concentrated. The residue is purified by flash chromatography to provide ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate. Ethyl 4-p-tolyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is hydrolyzed under a variety of conditions (e.g. LiOH, water; LiOH, H2O2, water; or NaOH, water) to provide the title compound
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
( 4A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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